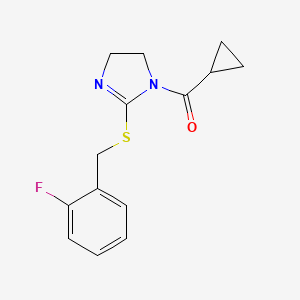

cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a fluorobenzyl thioether, and an imidazole moiety

Mechanism of Action

Imidazole derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Fluorobenzyl compounds

Fluorobenzyl compounds are often used in medicinal chemistry due to the unique properties of fluorine. The presence of a fluorine atom can enhance the biological activity of a compound, improve its stability, and influence its pharmacokinetic properties .

Cyclopropyl compounds

Cyclopropyl is a three-membered carbon ring that is often used in medicinal chemistry. It is known for its ability to enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes and potentially enhance its bioavailability .

Preparation Methods

The synthesis of cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Introduction of the fluorobenzyl thioether: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, followed by fluorination.

Construction of the imidazole ring: This can be done through cyclization reactions involving precursors like glyoxal and ammonia or amines.

Final coupling: The final step involves coupling the cyclopropyl group with the fluorobenzyl thioether and the imidazole ring under suitable conditions, often using catalysts like palladium or copper.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Scientific Research Applications

Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar compounds to cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone include:

Cyclopropyl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: This compound has a similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

Cyclopropyl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: The presence of a methyl group instead of fluorine can lead to different steric and electronic properties.

Cyclopropyl(2-((2-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: The nitro group can introduce additional reactivity, particularly in redox reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide a balance of steric, electronic, and hydrogen-bonding interactions, making it a versatile compound for various applications.

Biological Activity

Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound that belongs to a class of imidazole derivatives, which have garnered interest due to their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions using reagents like diazomethane.

- Introduction of the Fluorobenzyl Thioether : Involves nucleophilic substitution of a suitable benzyl halide with a thiol group followed by fluorination.

- Construction of the Imidazole Ring : Cyclization reactions with precursors such as glyoxal and ammonia or amines are utilized.

- Final Coupling : The cyclopropyl group is coupled with the fluorobenzyl thioether and the imidazole ring under catalysis, often using palladium or copper.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | T24T (bladder) | 34.16 | Induction of apoptosis via XIAP downregulation |

| Compound B | HCT116 (colon) | 20.0 | Cell cycle arrest and apoptosis induction |

| Cyclopropyl Imidazole | LNCaP (prostate) | 25.0 | Inhibition of AR activity through ubiquitination |

These compounds induce apoptosis and inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt pathway .

Antimicrobial Activity

Imidazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/ml) | Activity Type |

|---|---|---|---|

| Compound C | S. typhi | 50 | Antibacterial |

| Compound D | C. albicans | 250 | Antifungal |

The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

A notable study highlighted the efficacy of a related imidazole derivative in a xenograft model where tumor-bearing mice treated with the compound showed a significant reduction in tumor mass compared to controls. The treatment resulted in downregulation of proliferation markers such as Cyclin D1 and Sp1 .

Another investigation into the compound's effect on microbial strains revealed its potential as an alternative treatment option against resistant bacteria, showcasing its relevance in current medical challenges .

Properties

IUPAC Name |

cyclopropyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2OS/c15-12-4-2-1-3-11(12)9-19-14-16-7-8-17(14)13(18)10-5-6-10/h1-4,10H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVWIRVGRWFDGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN=C2SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.